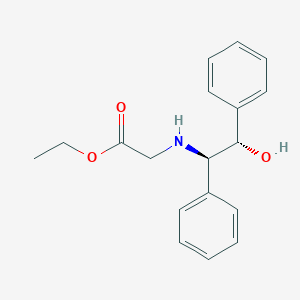

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate

Descripción general

Descripción

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate is a chemical compound with the molecular formula C18H21NO3 . It has a molecular weight of 299.36400 .

Physical And Chemical Properties Analysis

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate has a density of 1.15 g/cm3 . It has a boiling point of 436ºC . The compound has a melting point of 127-128ºC .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

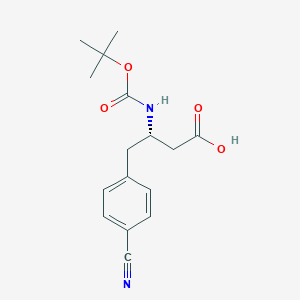

This compound can be used in the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester . The strain CY-2, identified as Sphingomonas aquatilis, showed the highest stability and enantioselectivity and was selected as a whole cell biocatalyst for further study .

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

(1R, 2S)-N-Boc-vinyl-ACCA ethyl ester is a key chiral intermediate in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors such as asunaprevir and simeprevir .

Drug Research and Development

1-amino cyclopropane-1-carboxylic acid (ACCA) and its derivatives are essential pharmacophoric units that are widely used in drug research and development .

Biologically Active Compounds

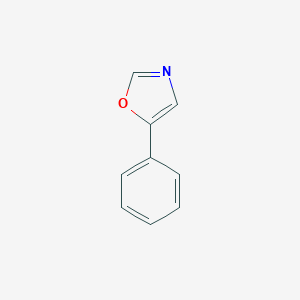

Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .

Treatment of Various Diseases

Structures of this type have been successfully used in the treatment of various diseases in humans and animals . They exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Plant Protection Agents

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[[(1R,2S)-2-hydroxy-1,2-diphenylethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAUHTMORLZYBA-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575472 | |

| Record name | Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate | |

CAS RN |

112835-62-8 | |

| Record name | Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)

![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)